Desmethyl Norflurazon-d4
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Overview
Description
Desmethyl Norflurazon-d4 is a deuterated form of Desmethyl Norflurazon, a metabolite of the herbicide Norflurazon. This compound is primarily used in scientific research to study the environmental fate and behavior of Norflurazon. The deuterium labeling allows for more precise tracking and analysis in various experimental setups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Norflurazon-d4 typically involves the deuteration of Desmethyl Norflurazon. The process begins with the preparation of Desmethyl Norflurazon, which is synthesized through a series of chemical reactions involving the starting material Norflurazon. The deuteration process involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents and solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Norflurazon-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Desmethyl Norflurazon-d4 is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the environmental fate of Norflurazon.
Biology: Employed in metabolic studies to understand the degradation pathways of Norflurazon in biological systems.
Medicine: Investigated for its potential effects on human health and its role as a biomarker for exposure to Norflurazon.
Mechanism of Action
Desmethyl Norflurazon-d4 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to the disruption of carotenoid production, resulting in the bleaching of plant tissues. The molecular targets and pathways involved include the binding of the compound to the active site of phytoene desaturase, preventing the conversion of phytoene to lycopene .
Comparison with Similar Compounds
Similar Compounds
Desmethyl Norflurazon: The non-deuterated form of Desmethyl Norflurazon-d4.
Norflurazon: The parent compound from which Desmethyl Norflurazon is derived.
Other Pyridazinone Herbicides: Compounds with similar structures and modes of action, such as Fluridone and Pydiflumetofen.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies. This labeling provides a distinct advantage in experiments requiring high sensitivity and specificity, such as those involving mass spectrometry or NMR spectroscopy .
Properties
IUPAC Name |
5-amino-4-chloro-2-[2,3,4,6-tetradeuterio-5-(trifluoromethyl)phenyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEQNXJEEHWIDV-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N2C(=O)C(=C(C=N2)N)Cl)[2H])C(F)(F)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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